Methyl 4-carbamothioylbutanoate
Description
Methyl 4-carbamothioylbutanoate is a sulfur-containing organic compound with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol. Structurally, it consists of a butanoate methyl ester backbone (CH₃O-CO-(CH₂)₃-) modified at the 4-position by a carbamothioyl group (-C(=S)-NH₂). This thioamide functional group distinguishes it from conventional methyl esters, imparting unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 5-amino-5-sulfanylidenepentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-9-6(8)4-2-3-5(7)10/h2-4H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKIDGUCTHRVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl Esters
Key Differences and Implications
Functional Groups: The carbamothioyl group in this compound introduces sulfur-based polarity and nucleophilic reactivity, unlike the inert aliphatic chains in methyl palmitate or ethyl linolenate .
Biological Activity: Diterpene esters like torulosic acid methyl ester exhibit antimicrobial properties due to their rigid hydrocarbon skeletons . In contrast, the carbamothioyl group may confer unique bioactivity, as thioamides are known enzyme inhibitors (e.g., antithyroid drugs).
Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution or thiourea derivatization, whereas diterpene esters require extraction from natural resins or multi-step biosynthesis .
Stability :
- The thiocarbonyl group is prone to hydrolysis under acidic or alkaline conditions, unlike stable fatty acid esters (e.g., methyl palmitate) .
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